molecular formula C18H24N6O2 B13093391 2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione CAS No. 59549-60-9

2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione

Cat. No.: B13093391
CAS No.: 59549-60-9
M. Wt: 356.4 g/mol
InChI Key: VNKWEOHMWUCPJF-UHFFFAOYSA-N
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Description

2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione is a complex organic compound that features a bipyrimidine core substituted with piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the bipyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the bipyrimidine core .

Scientific Research Applications

2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione involves its interaction with specific molecular targets. The piperidine groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The bipyrimidine core can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione is unique due to the combination of the bipyrimidine core and piperidine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

CAS No.

59549-60-9

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-(6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H24N6O2/c25-15-11-14(20-18(21-15)24-9-5-2-6-10-24)13-12-19-17(22-16(13)26)23-7-3-1-4-8-23/h11-12H,1-10H2,(H,19,22,26)(H,20,21,25)

InChI Key

VNKWEOHMWUCPJF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(NC3=O)N4CCCCC4

Origin of Product

United States

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